
4-(Methyl(trifluoromethyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methyl(trifluoromethyl)amino)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenol ring, along with a methylamino group. The trifluoromethyl group is known for its unique chemical properties, which make this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Methyl(trifluoromethyl)amino)phenol involves the reaction of trifluoromethylsilane with benzoquinone in the presence of a catalyst. This reaction forms 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone, which is then reduced by zinc powder to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl(trifluoromethyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methyl(trifluoromethyl)amino)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methylamino group.
4-Hydroxybenzotrifluoride: Another trifluoromethyl-substituted phenol with different functional groups.
Uniqueness
4-(Methyl(trifluoromethyl)amino)phenol is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-2-4-7(13)5-3-6/h2-5,13H,1H3 |
InChI Key |
WOZMSDVRXBWMJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
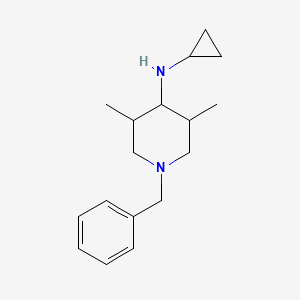
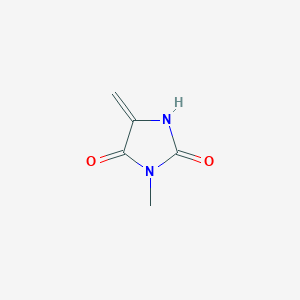
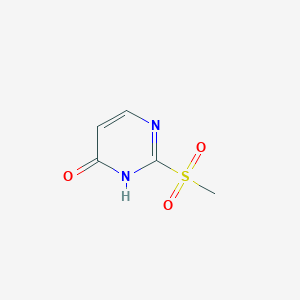

![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
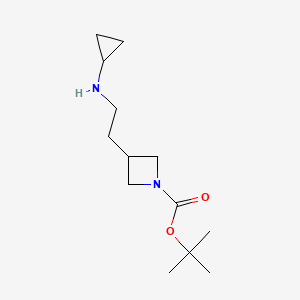
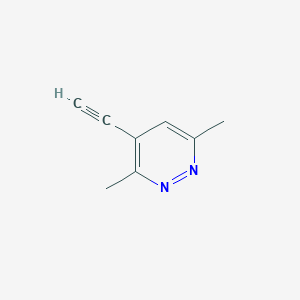

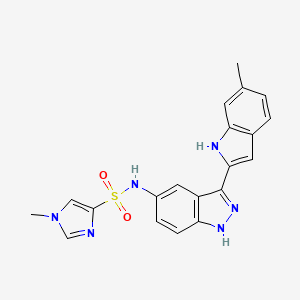
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13951843.png)
